molecular formula C5H15N3 B145443 N-(2-Aminoethyl)-1,3-propanediamine CAS No. 128364-91-0

N-(2-Aminoethyl)-1,3-propanediamine

Cat. No. B145443
M. Wt: 117.19 g/mol
InChI Key: DTSDBGVDESRKKD-UHFFFAOYSA-N
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Description

“N-(2-Aminoethyl)-1,3-propanediamine” is a chemical compound that is used as a crosslinking agent to form covalent bonds between polymeric precursors . It is also used in the synthesis of maleimide-functionalized heparin hydrogels by introducing maleimide functional groups to molecules, enabling subsequent bioconjugation .


Synthesis Analysis

“N-(2-Aminoethyl)-1,3-propanediamine” is used in the synthesis of various compounds. For instance, it is used in the preparation of heparin hydrogels . It is also used in the synthesis of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane .


Molecular Structure Analysis

The molecular structure of “N-(2-Aminoethyl)-1,3-propanediamine” is represented by the formula C8H22N2O3Si . The molecular weight of the compound is 222.36 g/mol .


Chemical Reactions Analysis

“N-(2-Aminoethyl)-1,3-propanediamine” is involved in various chemical reactions. For example, it is used as a crosslinking agent to form covalent bonds between polymeric precursors .


Physical And Chemical Properties Analysis

“N-(2-Aminoethyl)-1,3-propanediamine” has a basic chemical nature with a pH of 10 for a 1% solution in water . It is a colorless, strongly alkaline liquid with an amine smell and is very sensitive to hydrolysis .

Scientific Research Applications

Crystal Structure Analysis

  • N-(2-Aminoethyl)-1,3-propanediamine has been utilized in the determination of crystal structures of various complexes. For instance, the crystal structure of a cobalt(III) complex with N-(2-Aminoethyl)-1,3-propanediamine and diethylenetriamine was determined, revealing a monoclinic crystal with specific ligand molecule configurations (Ishii et al., 1984).

Complex Formation with Metals

  • The compound forms complexes with different metals, such as cadmium and zinc. Studies on cadmium complexes with N-(2-Aminoethyl)-1,3-propanediamine showed distorted octahedral geometry and provided insights into coordination modes and complexation processes (Hakimi et al., 2013). A zinc complex study revealed the formation of a zigzag polymeric compound with N-(2-Aminoethyl)-1,3-propanediamine (Wen et al., 1999).

Synthesis and Structural Studies

  • It has been used in the synthesis of nickel(II) complexes, where its role in the formation and structure of these complexes was analyzed. The synthesis of [Ni(aepn)(NCS)2]n, where aepn is N-(2-aminoethyl)-1,3-propanediamine, demonstrated its utility in forming structurally significant compounds (Mondal et al., 1997).

Biocide Determination and Control

  • The compound has also been used in developing methods for determining biocides in industrial formulations. For example, a colorimetric composite device was proposed for determining N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine, a widely used biocide (Argente-García et al., 2016).

Radioprotective Activity Research

  • Derivatives of N-(2-Aminoethyl)-1,3-propanediamine have been evaluated as potential radioprotectors, showcasing the compound's relevance in biomedical research. This includes studies on N-(2-acetylthioethyl)-1,3-propanediamine and its derivatives (Oiry et al., 1995).

Application in CO2 Adsorption

  • N-(2-Aminoethyl)-1,3-propanediamine has been employed in the synthesis of CO2 adsorbents, demonstrating its role in environmental applications. A study focused on creating a CO2 adsorbent functionalized with a derivative of N-(2-Aminoethyl)-1,3-propanediamine (Sim et al., 2020).

Labeling with Technetium-99m

  • The compound's derivatives have been used in labeling with 99mTc for medical imaging purposes, indicating its potential in diagnostic applications (Liu & Liu, 1998).

Safety And Hazards

“N-(2-Aminoethyl)-1,3-propanediamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye irritation and requires proper handling and personal protective equipment .

Future Directions

“N-(2-Aminoethyl)-1,3-propanediamine” has potential applications in various fields. For instance, it is used in the preparation of adsorbent materials with high formaldehyde adsorption capacity for air purification . It is also used in the development of chiral peptide nucleic acids .

properties

IUPAC Name

N'-(2-aminoethyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSDBGVDESRKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065522
Record name N-(2-Aminoethyl)-1,3-propanediamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-1,3-propanediamine

CAS RN

13531-52-7
Record name 3-(Aminopropyl)ethylenediamine
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URL https://commonchemistry.cas.org/detail?cas_rn=13531-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-(2-Aminoethyl)-1,3-propanediamine
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Record name 1,3-Propanediamine, N1-(2-aminoethyl)-
Source EPA Chemicals under the TSCA
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Record name N-(2-Aminoethyl)-1,3-propanediamine
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Record name N-(2-aminoethyl)-1,3-propanediamine
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Record name N-(2-AMINOETHYL)-1,3-PROPANEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
321
Citations
PA Khalaf‐Alla - Applied Organometallic Chemistry, 2020 - Wiley Online Library
New expected biologically active complexes for some of the first (Mn (II), Ni (II), Cu (II) and Zn (II)) and second (Rh (III) and Cd (II)) transitional metals rows with N‐(2‐Aminoethyl)‐1,3‐…
Number of citations: 0 onlinelibrary.wiley.com
G Liu, W Nguyen, A Henni - AIChE Journal, 2023 - Wiley Online Library
The dissociation constants (pK a ) of the eight amines, namely, N‐(2‐aminoethyl)‐1,3‐propanediamine, 2‐methylpentamethylene diamine, N,N‐dimethyldipropylene‐triamine, 3,3′‐…
Number of citations: 0 aiche.onlinelibrary.wiley.com
A Mondal, C Pariya, NR Chaudhuri, NP Nayak… - Polyhedron, 1997 - Elsevier
[Ni 2 (dien) 2 (NCS) 4 (H 2 O)] (1) and [Ni(aepn)(NCS) 2 ] n (2) (where dien = bis(2-aminoethyl)amine and aepn = N-(2-aminoethyl)-1,3-propanediamine) have been synthesised from …
Number of citations: 0 www.sciencedirect.com
M Hakimi, Z Mardani, K Moeini - Journal of the Korean Chemical …, 2013 - koreascience.or.kr
In this research, two new complexes of N-(2-aminoethyl)-1, 3-propanediamine (aepn), $[Cd (aepn) _2] I_2 $(1) and $[Cd (aepn) _2] Cl_2 {\cdots} H_2O $(2), were prepared and …
Number of citations: 0 www.koreascience.or.kr
H Chun, EM Maes, RS Czernuszewicz, I Bernal - Polyhedron, 2001 - Elsevier
Both facial (1) and meridional (3) isomers of Co(aepn)(CN) 3 [aepn=N-(2-aminoethyl)-1,3-propanediamine] and their 13 CN analogues (facial 2 and meridional 4) have been prepared …
Number of citations: 0 www.sciencedirect.com
SK Srivastava - 1979 - nopr.niscpr.res.in
accepted 5 August 1978 1: 1 complexes of N-(2-aminoethyl)-1, 3-propanediamine with Cu (II), Ni (II), Co (I1) and Zn (II) have been synthesized. Based on elemental analysis, 1: …
Number of citations: 0 nopr.niscpr.res.in
M Ishii, S Sato, Y Saito, M Nakahara - … of the Chemical Society of Japan, 1984 - journal.csj.jp
The crystal structure of (−) 474 CD mer-[Co{N-(2-aminoethyl)-1,3-propanediamine}(diethylenetriamine)]I 3 ·H 2 O has been determined by means of X-ray diffraction. The crystal is …
Number of citations: 0 www.journal.csj.jp
祝黔江, 陶朱, 徐元植 - 无机化学学报, 2000 - cqvip.com
利用过氧化物合成-分解法制备得到一新的[Co(N-(2-Aminoehyl)-1,3-propanediamine)(1,2-diamino-2-methylpropane)Cl]^2+体系配合物,并用柱层析分离得到部分几何异体,用单晶X-射线衍射…
Number of citations: 0 www.cqvip.com
M Ishii - Bulletin of the Chemical Society of Japan, 1984 - journal.csj.jp
The mixed ligand complex {N-(2-aminoethyl)-1,3-propanediamine}(diethylenetriamine)cobalt(III) was prepared. Of the five possible geometrical isomers, two were isolated by column …
Number of citations: 0 www.journal.csj.jp
J Paharová, J Černák, Z Žák, J Marek - Journal of Molecular Structure, 2007 - Elsevier
From aqueous systems M-aepn-[Ni(CN) 4 ] 2− (M=Zn, Cd; aepn=[N-(2-aminoethyl)-1,3-propanediamine]) using variable M: aepn molar ratios [Cd(aepn) 2 ] [Ni(CN) 4 ]·H 2 O (1), Cd(…
Number of citations: 0 www.sciencedirect.com

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